Cas no 1036757-10-4 ((2-Amino-5-bromo-4-chlorophenyl)methanol)

(2-Amino-5-bromo-4-chlorophenyl)methanol is a halogenated aromatic compound featuring both amino and hydroxymethyl functional groups. Its distinct substitution pattern—bromo and chloro groups at the 5- and 4-positions, respectively—makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of reactive sites (amino and hydroxyl groups) allows for further functionalization, enabling the construction of complex heterocycles or tailored molecular frameworks. This compound’s structural features contribute to its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture.
(2-Amino-5-bromo-4-chlorophenyl)methanol structure
1036757-10-4 structure
Product name:(2-Amino-5-bromo-4-chlorophenyl)methanol
CAS No:1036757-10-4
MF:C7H7BrClNO
MW:236.493580102921
CID:4937465
PubChem ID:67081018

(2-Amino-5-bromo-4-chlorophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-amino-5-bromo-4-chlorophenyl)methanol
    • 2-Amino-5-bromo-4-chlorobenzenemethanol
    • AC-33868
    • 1036757-10-4
    • DTXSID001278775
    • DA-48181
    • TUYSJQDXRVTMSR-UHFFFAOYSA-N
    • CS-0380391
    • G11034
    • (2-Amino-5-bromo-4-chloro-phenyl)-methanol
    • SCHEMBL1571474
    • (2-Amino-5-bromo-4-chlorophenyl)methanol
    • Inchi: 1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2
    • InChI Key: TUYSJQDXRVTMSR-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(CO)C=1)N)Cl

Computed Properties

  • Exact Mass: 234.93995g/mol
  • Monoisotopic Mass: 234.93995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: 2.2

(2-Amino-5-bromo-4-chlorophenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019116924-1g
(2-Amino-5-bromo-4-chlorophenyl)methanol
1036757-10-4 97%
1g
$725.04 2023-09-04

Additional information on (2-Amino-5-bromo-4-chlorophenyl)methanol

Introduction to (2-Amino-5-bromo-4-chlorophenyl)methanol (CAS No. 1036757-10-4)

(2-Amino-5-bromo-4-chlorophenyl)methanol, with the CAS number 1036757-10-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic heterocyclic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and halogen substituents on the benzene ring imparts distinct reactivity, making it a valuable intermediate in synthetic organic chemistry.

The compound's structure, featuring a methanol group at the para position relative to the amino and bromo substituents, suggests versatile chemical behavior. This arrangement allows for multiple functionalization pathways, which is crucial for designing novel therapeutic agents. In recent years, there has been a growing interest in exploring such molecules for their pharmacological properties, particularly in the context of anticancer and anti-inflammatory drug discovery.

Recent studies have highlighted the importance of halogenated aromatic amines in medicinal chemistry. These compounds often exhibit enhanced binding affinity to biological targets due to their ability to form multiple hydrogen bonds and π-stacking interactions. The specific combination of amino, bromo, and chloro groups in (2-Amino-5-bromo-4-chlorophenyl)methanol makes it an intriguing candidate for further investigation.

In the context of drug development, the methanol moiety serves as a key functional group that can be modified to introduce additional pharmacophores or enhance solubility. This flexibility is particularly valuable when designing molecules intended for oral administration or targeted delivery systems. Researchers have leveraged similar structural motifs in the development of kinase inhibitors and other small-molecule drugs that require precise targeting of biological pathways.

The synthesis of (2-Amino-5-bromo-4-chlorophenyl)methanol involves multi-step organic reactions that highlight the compound's synthetic utility. The bromination and chlorination steps are critical, as they introduce the necessary halogen atoms that dictate much of the molecule's reactivity. Subsequent functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, allows for the introduction of additional functional groups tailored to specific therapeutic needs.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. Researchers have demonstrated its utility in generating derivatives with enhanced pharmacological activity. For instance, modifications at the methanol group can yield ethers or esters that improve metabolic stability, while alterations at the aromatic ring can fine-tune binding interactions with biological targets.

The growing body of literature on halogenated aromatic amines underscores their importance in modern drug discovery. Studies have shown that these compounds can exhibit potent activity against various diseases, including cancer and infectious disorders. The structural features of (2-Amino-5-bromo-4-chlorophenyl)methanol, with its combination of amino and halogen substituents, align well with these trends.

In conclusion, (2-Amino-5-bromo-4-chlorophenyl)methanol (CAS No. 1036757-10-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural attributes and synthetic versatility make it an attractive intermediate for developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in addressing some of today's most pressing medical challenges.

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